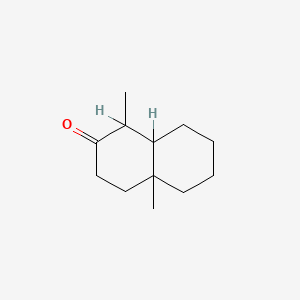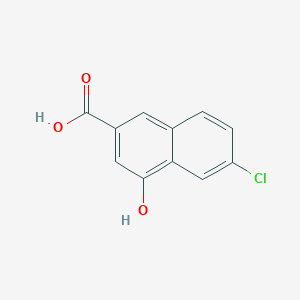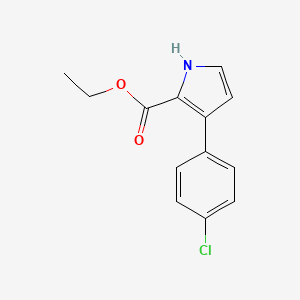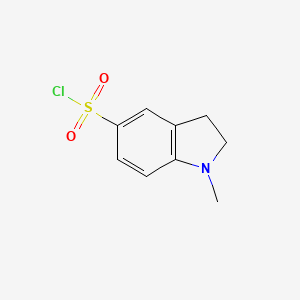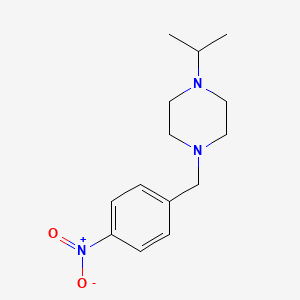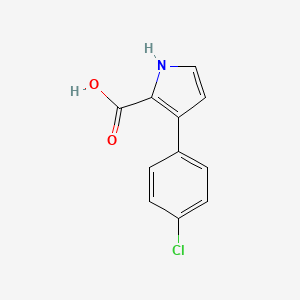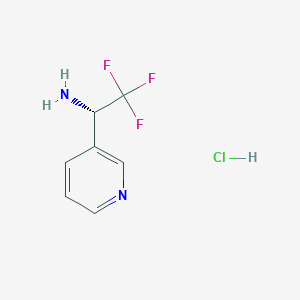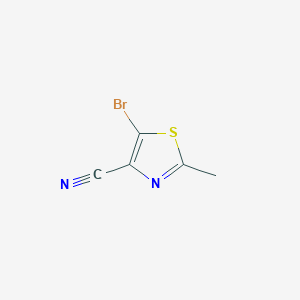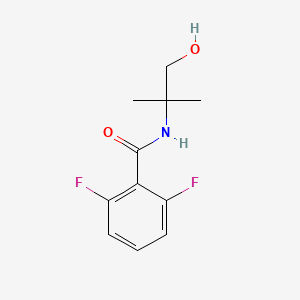
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Descripción general
Descripción
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hydroxy group attached to a 2-methylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-amino-2-methylpropan-2-ol under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidation: 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide
- Reduction: 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzylamine
- Substitution: Various substituted benzamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets by participating in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-ethylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-methylbutan-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the hydroxy group and the specific substitution pattern on the benzene ring. This structural arrangement allows for specific interactions with biological targets and can result in distinct pharmacological properties compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C11H13F2NO2 |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
Clave InChI |
QWCOVJAVTCLFPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
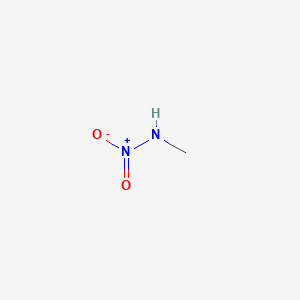
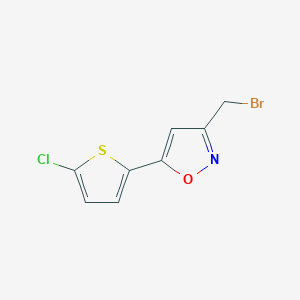
![(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate](/img/structure/B8797362.png)
